molecular formula C21H19ClN2O2 B6547389 1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946229-90-9

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547389
CAS No.: 946229-90-9
M. Wt: 366.8 g/mol
InChI Key: XZWLXZVIRVBAOQ-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative characterized by:

  • A 2-chlorophenylmethyl group at position 1 of the pyridine ring.
  • A 2,6-dimethylphenyl substituent on the amide nitrogen.
  • A 6-oxo-1,6-dihydropyridine backbone, which is a partially saturated pyridine ring with a ketone at position 6.

Dihydropyridine derivatives are often explored for their bioactivity, including calcium channel modulation or kinase inhibition, depending on substituents .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-6-5-7-15(2)20(14)23-21(26)17-10-11-19(25)24(13-17)12-16-8-3-4-9-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWLXZVIRVBAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

The compound 1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338783-43-0) serves as a relevant analogue for comparison .

Feature Target Compound Evidence Compound (CAS 338783-43-0)
Chlorophenyl Position 2-chlorophenylmethyl (ortho-substitution) 4-chlorophenylmethyl (para-substitution)
Amide Substituent 2,6-Dimethylphenyl (aromatic, lipophilic) 2-(Dimethylamino)ethyl (aliphatic, polar, basic)
Molecular Formula Likely C₂₁H₁₈ClN₂O₂ (estimated) C₁₇H₂₀ClN₃O₂
Nitrogen Content 2 N atoms (pyridine + amide) 3 N atoms (pyridine + amide + dimethylamino)

Physicochemical Properties

Property Target Compound (Predicted) Evidence Compound
Density Higher (due to bulky aromatic substituent) 1.256±0.06 g/cm³
Boiling Point Likely lower (reduced polarity) 548.5±50.0 °C
pKa Lower (absence of basic dimethylamino group) 13.31±0.20
Lipophilicity (logP) Higher (aromatic substituent enhances hydrophobicity) Moderate (polar dimethylamino group reduces logP)

Functional Implications

Chlorophenyl Position
  • Ortho (2-chloro) vs. The 4-chloro substituent allows for unhindered electronic effects on the pyridine ring, possibly enhancing resonance stabilization .
Amide Substituent
  • 2,6-Dimethylphenyl (Target):
    • Enhances lipophilicity , favoring membrane permeability but reducing aqueous solubility.
    • Engages in π-π stacking with aromatic residues in target proteins.
  • 2-(Dimethylamino)ethyl (Evidence Compound): Introduces basic character (pKa ~13.3), improving solubility in acidic environments. May participate in hydrogen bonding or ionic interactions with biological targets.

Pharmacological Considerations

  • Target Compound: The bulky 2,6-dimethylphenyl group may limit binding to shallow protein pockets but improve metabolic stability due to reduced oxidative metabolism.
  • Evidence Compound: The dimethylaminoethyl group could enhance interactions with charged or polar regions of enzymes or receptors, such as ATP-binding pockets in kinases .

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